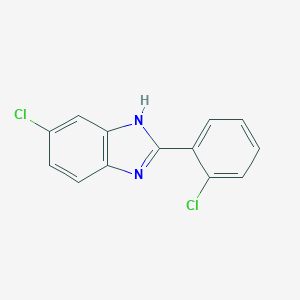

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

Vue d'ensemble

Description

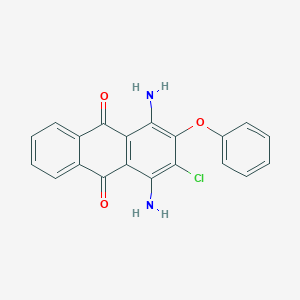

Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a fusion of benzene and imidazole . They are known for their diverse biological activities, including antiviral, anticancer, and antileishmanial properties .

Molecular Structure Analysis

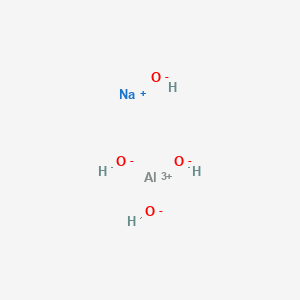

The molecular structure of benzimidazole derivatives generally consists of a planar, aromatic, and heterocyclic system . This structure contributes to their ability to interact with various biological targets.Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of the electron-rich nitrogen atom in the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary greatly depending on their specific substituents. Generally, these compounds are characterized by good stability and are often solids at room temperature .Applications De Recherche Scientifique

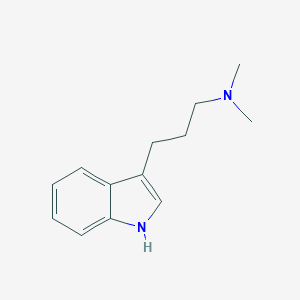

Antidepressant Molecules Synthesis

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Depression is a widespread and debilitating condition affecting millions of people globally. Despite the introduction of antidepressant medications in the late 1950s, there is still a need for better, more effective therapies. One promising field in medicinal chemistry is the synthesis of antidepressant molecules using metal-catalyzed procedures.

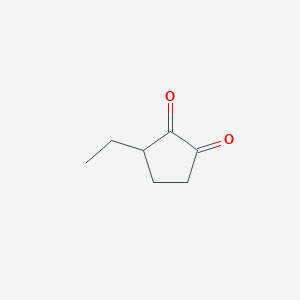

Methods of Application

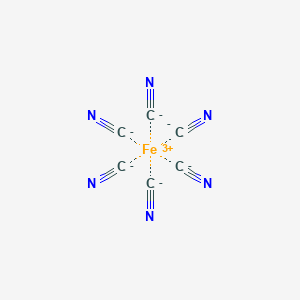

Different transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of antidepressants. Key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps.

Results and Outcomes

Recent developments in the catalytic synthesis of antidepressants have shown promise. Researchers aim to create novel antidepressants with rapid onset, minimal side effects, and improved cognitive function. Approximately 50–60% of individuals with depression experience significant improvement when using these medications .

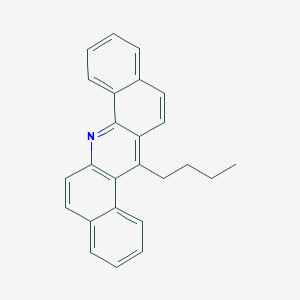

Quinoxaline Derivatives in Cancer Research

Specific Scientific Field

Pharmacology

Summary of the Application

Quinoxaline derivatives have gained attention for their potential anticancer properties. Researchers investigate their effectiveness against various cancer cell lines, including breast cancer, colon cancer, and hematopoietic cancers.

Methods of Application

Modified MTT assays are conducted to assess cytotoxicity against specific cancer cell lines. Standard drugs like tirapazamine (TPZ) and doxorubicin are used as references for comparison.

Results and Outcomes

Quinoxaline derivatives exhibit potency against breast cancer cells under both hypoxia and normoxia conditions. Researchers continue to explore their potential as novel anticancer agents .

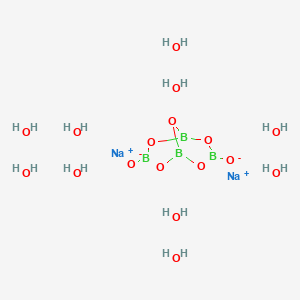

Benzodiazepine Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

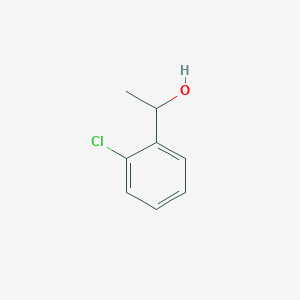

Benzodiazepines are widely used in medicine, particularly as anxiolytics and sedatives. The synthesis of benzodiazepine derivatives involves various chemical transformations.

Methods of Application

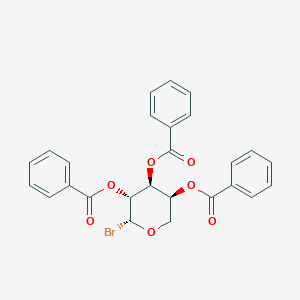

For example, the compound 6-chloro-2-chlormethyl-4-(2′-chlorophenyl)quinazolin-3-oxide can be obtained through heterocyclization. Further reactions, such as rearrangement and ring expansion, yield 7-chloro-2-methylamino-5-(2′-chlorphenyl)-3H-1,4-benzodiazepin-4-oxide .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBPLMLCWMQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931395 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

CAS RN |

14225-75-3 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC128741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)